Bienvenue dans la boutique en ligne BenchChem!

2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide

Physicochemical profiling Lipophilicity Hydrogen bonding

Select CAS 946225-65-6 for its unique 2-phenoxypropanamide architecture—absent in 3-phenyl, cyclopentyl, or cyclohexyl analogs—delivering a distinct oxygen-mediated stereoelectronic profile for kinase ATP-binding site SAR. The ethylsulfonyl linker spacing differs critically from propyl-chain analogs, ensuring correct pharmacophore geometry. With favorable clogP (1.13) and TPSA (97.63 Ų), this scaffold offers superior aqueous compatibility for cell-based phenotypic screens in low-serum or serum-free media. Verify batch-specific HPLC purity (≥95%), ¹H-NMR, and LC-MS before dose–response experiments. Request batch-specific certificates of analysis when ordering.

Molecular Formula C19H25N5O4S
Molecular Weight 419.5
CAS No. 946225-65-6
Cat. No. B2908712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide
CAS946225-65-6
Molecular FormulaC19H25N5O4S
Molecular Weight419.5
Structural Identifiers
SMILESCC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=CC=C3
InChIInChI=1S/C19H25N5O4S/c1-16(28-17-6-3-2-4-7-17)18(25)20-10-15-29(26,27)24-13-11-23(12-14-24)19-21-8-5-9-22-19/h2-9,16H,10-15H2,1H3,(H,20,25)
InChIKeyPAKZKVOAXHMGCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide (CAS 946225-65-6): Structural Classification and Procurement Baseline


2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide (CAS 946225-65-6) is a synthetic sulfonamide derivative built on a propanamide scaffold featuring a 2-phenoxy substituent, an ethylsulfonyl linker, and a 4-(pyrimidin-2-yl)piperazine terminus . With a molecular formula of C19H25N5O4S and molecular weight of 419.5 g/mol, it belongs to the broader chemical class of piperazinyl-pyrimidine sulfonamides, a family investigated for kinase inhibition, Wnt signaling modulation, and antiproliferative applications . The compound is available from multiple research-chemical vendors, typically at >95% purity, and is supplied exclusively for non-human research purposes .

Why Identical-Target Analogs of 2-Phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide Cannot Be Reliably Interchanged


Within the piperazinyl-pyrimidine sulfonamide class, even conservative atomic-level modifications produce divergent biological and physicochemical profiles that preclude generic substitution. The target compound's 2-phenoxypropanamide substructure introduces a distinct oxygen-mediated stereoelectronic environment absent in 3-phenyl, 3-cyclopentyl, or 3-cyclohexyl analogs . Additionally, the ethyl linker length between the amide and sulfonamide groups determines the spatial separation of pharmacophoric elements; the propyl-chain analog 2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide represents a different chemical entity with presumably altered target engagement geometry . Before selecting a procurement candidate, users must verify that the specific substitution pattern, linker length, and terminal heterocycle match the exact compound validated in their assay system, because even structurally adjacent analogs may exhibit distinct potency, selectivity, and solubility characteristics [1].

Direct Comparative Evidence for 2-Phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide Against Closest Structural Analogs


2-Phenoxy vs. 3-Phenyl Substitution: Impact on Hydrogen-Bonding and logP

The target compound incorporates a 2-phenoxy substituent directly attached to the alpha-carbon of the propanamide, introducing an ether oxygen capable of acting as a hydrogen-bond acceptor. This contrasts with the 3-phenyl analog (CAS not assigned; benchchem catalog), which places a methylene spacer between the phenyl ring and the carbonyl, eliminating the ether oxygen and altering both the conformational landscape and the local dipole moment . The ether oxygen in the target compound contributes approximately 9.2 Ų of additional topological polar surface area (TPSA) relative to the 3-phenyl analog (estimated TPSA ~88.4 Ų vs. ~79.2 Ų) and reduces computed logP by an estimated 0.5–0.8 log units, consistent with class-level trends for phenoxy-containing sulfonamides [1].

Physicochemical profiling Lipophilicity Hydrogen bonding

Ethyl Linker vs. Propyl Linker: Impact on Conformational Pre-organization and Target Binding

The target compound employs an ethyl linker (–CH2CH2–) between the amide nitrogen and the sulfonamide group. The direct propyl analog, 2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide, extends this linker to three methylene units . In related piperazinyl-pyrimidine sulfonamide series, linker length variation of a single methylene has been shown to shift IC50 values by >10-fold against kinase targets due to altered presentation of the terminal pyrimidine ring to the ATP-binding pocket [1]. Although no head-to-head potency data are publicly available for this specific pair, the documented sensitivity of the scaffold to linker geometry mandates that users treat the ethyl and propyl variants as non-interchangeable chemical probes.

Linker length optimization Sulfonamide conformation Target engagement

Physicochemical Compliance with Lead-Like Criteria: Benchmarking Against Rog5 Rule-of-Five Space

The target compound satisfies all Lipinski Rule-of-Five criteria (MW 419.5 < 500; clogP 1.13 < 5; HBA 9 < 10; HBD 0 < 5) [1]. By comparison, the direct cyclopentyl analog (CAS 946224-50-6) has a higher computed clogP (~2.0–2.5, based on the additional –CH2– units) and a MW of 433.5 g/mol, placing it closer to the boundaries of lead-like chemical space . The target compound's lower lipophilicity and favorable TPSA of 97.63 Ų predict improved permeability–solubility balance relative to both the cyclopentyl and cyclohexyl analogs, consistent with published guidelines for optimizing sulfonamide-containing kinase probes .

Drug-likeness Lead optimization Physicochemical filters

Recommended Application Scenarios for 2-Phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide Based on Current Evidence


Kinase Profiling and Selectivity Screening in Piperazinyl-Pyrimidine Chemical Series

The compound's 2-phenoxypropanamide architecture distinguishes it from phenyl-, cyclopentyl-, and cyclohexyl-substituted analogs, making it a suitable candidate for structure–activity relationship (SAR) studies aimed at mapping the tolerance of the kinase ATP-binding site to ether-linked aromatic groups. Its favorable physicochemical profile (clogP 1.13, TPSA 97.63 Ų) supports use in biochemical and cellular kinase inhibition assays at standard DMSO concentrations . Users should request batch-specific purity certificates (≥95% by HPLC) and confirm identity by ¹H-NMR and LC-MS before initiating dose–response experiments.

Wnt/β-Catenin Pathway Modulation Studies

Piperazinyl-pyrimidine sulfonamides have been reported to modulate Wnt signaling through interactions with β-catenin or downstream transcriptional machinery, and the target compound has been annotated as an agent of interest for proliferative disease research . The 2-phenoxy substituent may confer distinct pathway selectivity relative to non-phenoxy congeners; investigators studying Wnt-dependent cardiomyocyte differentiation or cancer cell proliferation should directly compare the target compound against the 3-phenyl and 3-cyclopentyl analogs in parallel reporter-gene assays (e.g., TOPFlash) to empirically establish differentiation.

Chemical Probe Development for PPM1G or Related Phosphatase Targets

A structurally related chemotype (CHEMBL3752910) has demonstrated binding to human PPM1G with a Kd of 442 nM in Kinobead-based pull-down assays [1]. While the exact binding affinity of the target compound for PPM1G has not been publicly disclosed, the shared piperazinyl-pyrimidine sulfonamide core suggests potential applicability as a starting scaffold for phosphatase-targeted chemical probe development. Researchers are advised to perform thermal shift assays (TSA) or Kinobead profiling with the target compound to confirm target engagement before pursuing procurement at scale.

Comparative Solubility and Formulation Screening

The target compound's computed TPSA (97.63 Ų) and moderate clogP (1.13) predict superior aqueous solubility relative to the more lipophilic cyclopentyl (clogP ~2.0–2.5) and cyclohexyl (clogP ~2.5–3.0) analogs [2]. This makes it a preferred choice for assays requiring higher aqueous compatibility, such as cell-based phenotypic screens in low-serum or serum-free media. Procurement teams should request solubility data in DMSO, PBS, and cell-culture media from vendors and, if unavailable, perform kinetic solubility measurements using nephelometry before committing to large-volume purchases.

Quote Request

Request a Quote for 2-phenoxy-N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.